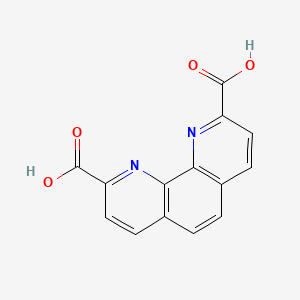

1,10-phenanthroline-2,9-dicarboxylic Acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,10-phenanthroline-2,9-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O4/c17-13(18)9-5-3-7-1-2-8-4-6-10(14(19)20)16-12(8)11(7)15-9/h1-6H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXSVCROWUPWXBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C1C=CC(=N3)C(=O)O)N=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428797 | |

| Record name | 1,10-phenanthroline-2,9-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57709-61-2 | |

| Record name | 1,10-phenanthroline-2,9-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,10-Phenanthroline-2,9-dicarboxylic Acid

This technical guide provides detailed protocols for the synthesis of 1,10-phenanthroline-2,9-dicarboxylic acid, a crucial ligand in coordination chemistry and a building block for functional materials. The document is intended for researchers, scientists, and professionals in drug development and materials science. It outlines two primary, well-documented synthetic routes, presenting quantitative data in structured tables and detailed experimental procedures.

Introduction

This compound is a heterocyclic compound featuring a rigid planar structure with two carboxylic acid functional groups positioned at the 2 and 9 positions. This arrangement makes it a versatile chelating agent, capable of forming stable complexes with a variety of metal ions. Its derivatives are explored for applications in catalysis, sensing, and as therapeutic agents. This guide details two effective methods for its synthesis: a one-step hydrolysis and a two-step oxidation pathway.

Synthetic Pathways Overview

Two principal methods for the synthesis of this compound are presented:

-

Method 1: Hydrolysis of 2,9-bis(trichloromethyl)-1,10-phenanthroline. This is a direct, one-step process that offers a high yield of the final product.

-

Method 2: Two-Step Oxidation of 2,9-Dimethyl-1,10-phenanthroline (Neocuproine). This method involves the initial oxidation of neocuproine to the intermediate dialdehyde, followed by further oxidation to the desired dicarboxylic acid.

The following sections provide detailed experimental protocols and quantitative data for each method.

Method 1: Synthesis via Hydrolysis

This method proceeds through the hydrolysis of 2,9-bis(trichloromethyl)-1,10-phenanthroline in concentrated sulfuric acid. It is a robust and high-yielding protocol.[1][2]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2,9-bis(trichloromethyl)-1,10-phenanthroline | [1][2] |

| Reagent | Concentrated Sulfuric Acid (95-98%) | [1][2] |

| Reaction Temperature | 85 °C | [1][2] |

| Reaction Time | 7 hours | [1][2] |

| Product Yield | Quantitative (approx. 100%) | [1][2] |

| Melting Point | 215-216 °C (decomposition) | [1][2] |

Experimental Protocol

-

Reaction Setup: In a round-bottom flask, dissolve 540 mg (1.3 mmol) of 2,9-bis(trichloromethyl)-1,10-phenanthroline in 17 mL of concentrated sulfuric acid (95-98%).[1][2]

-

Reaction: Stir the solution at 85 °C for 7 hours. The solution will turn brown.[1][2]

-

Work-up: After the reaction is complete, cool the solution to room temperature.[1][2]

-

Precipitation: Slowly pour the cooled reaction mixture onto crushed ice.[1][2]

-

Isolation: Allow the ice to melt completely. A white suspension will form. Filter the white precipitate under vacuum.[1][2]

-

Purification: Wash the filtered solid thoroughly with water and air-dry to obtain pure this compound (360 mg, quantitative yield).[1][2]

Experimental Workflow

Method 2: Synthesis via Two-Step Oxidation

This synthetic route begins with the more readily available 2,9-dimethyl-1,10-phenanthroline (neocuproine) and proceeds through a dialdehyde intermediate.[3]

Step 1: Oxidation of Neocuproine to 1,10-Phenanthroline-2,9-dicarboxaldehyde

| Parameter | Value | Reference |

| Starting Material | 2,9-Dimethyl-1,10-phenanthroline hemihydrate | [3] |

| Oxidizing Agent | Selenium dioxide (SeO₂) | [3] |

| Solvent | 4% DI H₂O in p-dioxane | [3] |

| Reaction Temperature | 101 °C (reflux) | [3] |

| Reaction Time | 3 hours | [3] |

| Product Yield | 62.60% (impure) | [3] |

-

Reaction Setup: In a 500 mL round-bottom flask, combine 4.1232 g (18.98 mmol) of 2,9-dimethyl-1,10-phenanthroline hemihydrate and 11.0027 g (99.16 mmol) of selenium dioxide in 200 mL of 4% deionized water in p-dioxane.[3]

-

Reaction: Stir the mixture and reflux at 101 °C in a wax bath for 3 hours.[3]

-

Isolation: Immediately filter the hot solution. A yellow-orange product will precipitate from the cold filtrate.[3]

-

Purification: Separate the impure 1,10-phenanthroline-2,9-dicarboxaldehyde (2.8091 g, 62.60% yield) from the filtrate by vacuum filtration and allow it to dry. The product is used in the next step without further purification.[3]

Step 2: Oxidation of 1,10-Phenanthroline-2,9-dicarboxaldehyde to Dicarboxylic Acid

| Parameter | Value | Reference |

| Starting Material | 1,10-Phenanthroline-2,9-dicarboxaldehyde | [3] |

| Oxidizing Agent | 4:1 Nitric Acid (15.8 N)/H₂O | [3] |

| Reaction Temperature | 122 °C (reflux) | [3] |

| Reaction Time | 10 hours | [3] |

| Product Yield | 66.19% | [3] |

-

Reaction Setup: Place 2.8091 g (11.89 mmol) of the non-purified 1,10-phenanthroline-2,9-dicarboxaldehyde and 80 mL of a 4:1 mixture of nitric acid (15.8 N) and water in a 200 mL round-bottom flask.[3]

-

Reaction: Stir the mixture while refluxing at 122 °C for 10 hours.[3]

-

Work-up: Cool the solution to room temperature and then further cool in a refrigerator.[3]

-

Isolation: Filter the precipitated this compound by vacuum filtration and allow it to dry. This yields 2.2357 g (66.19%) of the crystalline monohydrate.[3]

Experimental Workflow

References

An In-depth Technical Guide to the Physicochemical Properties of 1,10-Phenanthroline-2,9-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,10-Phenanthroline-2,9-dicarboxylic acid (PDA) is a heterocyclic organic compound that has garnered significant interest in various scientific fields, particularly in coordination chemistry, analytical sciences, and materials science. Its rigid, preorganized structure, featuring two carboxylic acid moieties flanking the nitrogen atoms of the 1,10-phenanthroline core, makes it a highly effective chelating agent for a variety of metal ions. This technical guide provides a comprehensive overview of the core physicochemical properties of PDA, detailed experimental protocols for its synthesis and analysis, and insights into its applications.

Physicochemical Properties

This compound is a light-yellow solid. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₈N₂O₄ | [1] |

| Molecular Weight | 268.22 g/mol | [1] |

| Melting Point | 215-216 °C (decomposes) | |

| Solubility | Good solubility in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[2] Limited solubility in most other organic solvents.[2] Sparingly soluble in water. | |

| pKa Values | Not experimentally determined in the provided search results. | |

| UV-Vis Absorption (λmax) | Not available for the free acid in the provided search results. Data for the parent 1,10-phenanthroline shows λmax at 226, 230, and 264 nm.[2] | |

| ¹H NMR (300 MHz, DMSO-d₆) | δ = 8.22 (s, 2H), 8.42 (d, J = 8.4 Hz, 2H), 8.74 (d, J = 8.4 Hz, 2H) |

Synthesis and Purification

Several synthetic routes to this compound have been reported. A common and effective method involves the oxidation of 2,9-dimethyl-1,10-phenanthroline (neocuproine).

Synthesis from 2,9-bis(trichloromethyl)-1,10-phenanthroline

A general procedure involves the hydrolysis of 2,9-bis(trichloromethyl)-1,10-phenanthroline in concentrated sulfuric acid.

Experimental Protocol:

-

Dissolve 2,9-bis(trichloromethyl)-1,10-phenanthroline (1.0 eq.) in concentrated (95-98%) sulfuric acid.

-

Stir the reaction mixture at 85 °C for 7 hours.

-

After cooling to room temperature, slowly pour the reaction mixture onto crushed ice.

-

Allow the ice to melt completely, resulting in a white suspension.

-

Filter the suspension under vacuum.

-

Wash the collected solid thoroughly with water.

-

Dry the solid in the air to obtain pure this compound.

Diagram of Synthetic Workflow:

Caption: Workflow for the synthesis of PDA from a trichloromethyl precursor.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a crucial tool for the structural elucidation of this compound.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be employed to study the electronic transitions of the molecule and for quantitative analysis.

Experimental Protocol for UV-Vis Spectroscopy:

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or DMSO).

-

Solution Preparation: Prepare a stock solution of known concentration by accurately weighing the compound and dissolving it in a specific volume of the chosen solvent. Prepare a series of dilutions from the stock solution to determine the molar absorptivity.

-

Blank Measurement: Record the absorbance of the pure solvent as a blank.

-

Sample Measurement: Record the absorbance of the sample solutions across the desired wavelength range (typically 200-400 nm).

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is absorbance, c is the molar concentration, and l is the path length of the cuvette.

Applications in Research and Development

The unique structural features of this compound make it a valuable ligand in various chemical applications.

Coordination Chemistry

The two nitrogen atoms and the two carboxylate groups of PDA can coordinate to a metal center, acting as a tetradentate ligand. This preorganized binding pocket leads to the formation of highly stable metal complexes. This property is particularly exploited in the separation and extraction of f-block elements, such as lanthanides and actinides.

Diagram of Chelation:

Caption: Schematic of PDA acting as a tetradentate ligand.

Analytical Chemistry

The ability of PDA to form stable and often colored complexes with metal ions makes it a useful reagent in analytical chemistry for the detection and quantification of metals.

Precursor for Advanced Ligands

The carboxylic acid groups of PDA can be readily modified to synthesize a variety of diamides and other derivatives.[3] These modifications allow for the fine-tuning of the ligand's electronic and steric properties, leading to new extractants with enhanced selectivity for specific metal ions.[4]

Signaling Pathways and Biological Activity

Currently, there is limited information available in the scientific literature directly implicating this compound in specific biological signaling pathways. Its derivatives, particularly those designed as G-quadruplex DNA binders, have shown potential as antitumor agents by inducing apoptosis.[5] However, the direct biological activity of the parent dicarboxylic acid is an area that requires further investigation.

Conclusion

This compound is a versatile and highly functionalized molecule with significant potential in coordination chemistry, analytical sciences, and as a scaffold for the development of novel ligands. This guide provides a foundational understanding of its core physicochemical properties and methodologies for its synthesis and characterization. Further research into its biological activities and the precise determination of its acid dissociation constants and molar absorptivity will undoubtedly expand its applications in drug discovery and materials science.

References

An In-Depth Technical Guide to 1,10-Phenanthroline-2,9-dicarboxylic Acid (CAS: 57709-61-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Phenanthroline-2,9-dicarboxylic acid (PDA), with the Chemical Abstracts Service (CAS) number 57709-61-2, is a heterocyclic organic compound that has garnered significant interest in various scientific fields. Its rigid, planar structure, featuring a pre-organized arrangement of nitrogen and oxygen donor atoms, makes it an exceptional chelating agent. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of PDA, with a focus on its utility in coordination chemistry, materials science, and analytical chemistry. While the broader class of phenanthroline derivatives has been investigated for biological activity, specific data on the direct interaction of this compound with cellular signaling pathways is not extensively documented in current literature.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below. This data is crucial for its application in experimental settings.

| Property | Value |

| Molecular Formula | C₁₄H₈N₂O₄ |

| Molecular Weight | 268.22 g/mol |

| CAS Number | 57709-61-2 |

| Appearance | White to off-white or light-yellow powder |

| Melting Point | 215-216 °C (with decomposition)[1] |

| Solubility | Sparingly soluble in water. Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[2] Insoluble in many common organic solvents due to its high polarity.[2] |

| ¹H NMR (300 MHz, DMSO-d₆) | δ = 8.22 (s, 2H), 8.42 (d, J = 8.4 Hz, 2H), 8.74 (d, J = 8.4 Hz, 2H)[1] |

| UV-vis Absorption | The parent 1,10-phenanthroline exhibits an absorbance peak at 232 nm.[3] Specific molar absorptivity data for the dicarboxylic acid derivative is not readily available. |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the oxidation of a suitable precursor. Two common methods are detailed below.

Synthesis from 2,9-bis(trichloromethyl)-1,10-phenanthroline

This method provides a quantitative yield of the desired product.

Experimental Protocol:

-

Dissolve 2,9-bis(trichloromethyl)-1,10-phenanthroline (1.0 eq.) in concentrated sulfuric acid (95-98%).

-

Stir the reaction mixture at 85 °C for 7 hours.

-

After cooling to room temperature, slowly pour the brown solution onto crushed ice.

-

Allow the ice to melt completely, resulting in a white suspension.

-

Filter the suspension under vacuum.

-

Thoroughly wash the collected white solid with water.

-

Dry the product in the air to obtain pure this compound.[1]

Workflow for Synthesis from 2,9-bis(trichloromethyl)-1,10-phenanthroline:

Synthesis from 2,9-dimethyl-1,10-phenanthroline (Neocuproine)

This two-step process involves an initial oxidation to the dialdehyde, followed by further oxidation to the dicarboxylic acid.

Experimental Protocol:

Step 1: Synthesis of 1,10-phenanthroline-2,9-dicarboxaldehyde

-

Reflux a mixture of 2,9-dimethyl-1,10-phenanthroline hemihydrate and selenium dioxide in a 4% DI H₂O/p-dioxane solution at 101 °C for 3 hours.

-

Filter the hot solution immediately. A yellow-orange product will precipitate from the cold filtrate.

-

Separate the impure 1,10-phenanthroline-2,9-dicarboxaldehyde by vacuum filtration and allow it to dry.

Step 2: Synthesis of this compound

-

Stir the impure 1,10-phenanthroline-2,9-dicarboxaldehyde in a 4:1 mixture of concentrated nitric acid and water.

-

Reflux the mixture at 122 °C for 10 hours.

-

Cool the solution to room temperature and then further cool in a refrigerator.

-

Filter the precipitated crystalline this compound monohydrate and allow it to dry.[4]

Workflow for Synthesis from Neocuproine:

Key Applications and Associated Methodologies

Coordination Chemistry: Ligand for f-Element Separation

This compound and its diamide derivatives are highly effective ligands for the separation of lanthanides and actinides. The pre-organized nature of the phenanthroline backbone leads to high stability constants with these metal ions.

Experimental Protocol: Solvent Extraction of Americium(III) and Europium(III)

While specific protocols for the dicarboxylic acid are less common, a general procedure using a diamide derivative illustrates the methodology:

-

Organic Phase Preparation: Prepare a 0.01 M solution of the 1,10-phenanthroline-2,9-dicarboxamide ligand in a suitable organic solvent (e.g., F-3, a fluorinated solvent).

-

Aqueous Phase Preparation: Prepare a 3 M nitric acid solution containing the trivalent americium and europium isotopes.

-

Extraction: Mix equal volumes of the organic and aqueous phases and shake vigorously to facilitate the transfer of the metal-ligand complex into the organic phase.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic phases.

-

Analysis: Determine the concentration of the metal ions in both phases using appropriate analytical techniques, such as radiometric counting or inductively coupled plasma mass spectrometry (ICP-MS), to calculate the distribution ratios and separation factors.[5]

Materials Science: Linker for Metal-Organic Frameworks (MOFs)

The dicarboxylic acid functionality makes PDA an excellent linker for the synthesis of Metal-Organic Frameworks (MOFs). These porous materials have applications in gas storage, catalysis, and sensing.

Experimental Protocol: General Solvothermal Synthesis of a MOF

-

Precursor Solution: In a vial, dissolve the metal salt (e.g., a zinc or copper salt) and this compound in a suitable solvent, typically N,N-dimethylformamide (DMF).

-

Reaction Setup: Transfer the solution to a Teflon-lined autoclave.

-

Solvothermal Reaction: Heat the sealed autoclave in an oven at a specific temperature (e.g., 100-150 °C) for a defined period (e.g., 24-72 hours).

-

Isolation and Purification: After cooling, collect the crystalline MOF product by filtration. Wash the crystals with fresh DMF to remove unreacted starting materials.

-

Activation: To remove solvent molecules from the pores, immerse the crystals in a volatile solvent like methanol or ethanol, refreshing the solvent periodically over several days. Dry the activated MOF under vacuum.[6]

General Workflow for MOF Synthesis:

Analytical Chemistry: Chelating Agent for Metal Ion Determination

The strong and specific colorimetric reactions of phenanthroline derivatives with certain metal ions, particularly iron(II), form the basis of well-established analytical methods.

Experimental Protocol: Spectrophotometric Determination of Iron(II)

-

Sample Preparation: Prepare a series of standard solutions of known iron(II) concentrations and the unknown sample solution.

-

Reduction of Iron(III): If iron(III) is present, add a reducing agent like hydroxylamine hydrochloride to convert it to iron(II).

-

Complex Formation: To each standard and the unknown solution, add a solution of this compound (or a more soluble derivative) and a buffer to maintain an appropriate pH. A colored complex will form.

-

Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) using a spectrophotometer.

-

Calibration and Quantification: Plot a calibration curve of absorbance versus the concentration of the standard solutions. Use the absorbance of the unknown sample to determine its iron concentration from the calibration curve.[7]

Biological Activity and Relevance to Drug Development

While 1,10-phenanthroline and its metal complexes have demonstrated a range of biological activities, including anticancer and antimicrobial properties, there is a lack of specific research on the biological effects of this compound itself, particularly concerning its interaction with specific cellular signaling pathways.

Studies on other phenanthroline derivatives have shown that they can induce apoptosis in cancer cells, and in some cases, this has been linked to the inhibition of pathways such as the PI3K/AKT/mTOR pathway.[2] For instance, a novel 1H-imidazole [4,5-f][8][9] phenanthroline derivative was found to arrest the cell cycle in the S phase and induce apoptosis in colorectal cancer cells, with evidence suggesting the suppression of the PI3K/AKT/mTOR signaling pathway.[2]

The general mechanism for the cytotoxicity of some phenanthroline-metal complexes is thought to involve the production of reactive oxygen species (ROS) and the inhibition of proteasome activity.[10] However, it is important to note that these findings are not directly transferable to the dicarboxylic acid derivative without specific experimental validation.

Logical Relationship of Phenanthroline Derivatives in Cancer Cell Apoptosis:

Further research is required to elucidate the specific biological activities and potential therapeutic applications of this compound and its derivatives in drug development.

Conclusion

This compound is a versatile and valuable compound for researchers in chemistry and materials science. Its well-defined coordination properties make it a ligand of choice for applications ranging from the separation of f-block elements to the construction of advanced porous materials like MOFs. While its direct role in biological signaling pathways remains an area for future investigation, the broader family of phenanthroline derivatives shows promise in the development of new therapeutic agents. The detailed protocols and compiled data in this guide serve as a valuable resource for scientists and professionals working with this important molecule.

References

- 1. rsc.org [rsc.org]

- 2. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Phenanthroline and phenyl carboxylate mixed ligand copper complexes in developing drugs to treat cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of the synergistic cytotoxicity between pentachlorophenol and copper-1,10-phenanthroline complex: the formation of a lipophilic ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Electrochemiluminescence Properties and Sensing Application of Zn(II)–Metal–Organic Frameworks Constructed by Mixed Ligands of Para Dicarboxylic Acids and 1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]

- 10. 1,10-Phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Coordination Chemistry of 1,10-Phenanthroline-2,9-Dicarboxylic Acid: A Technical Guide for Researchers

An in-depth exploration of the synthesis, structural characteristics, and diverse applications of 1,10-phenanthroline-2,9-dicarboxylic acid (PDA) and its metal complexes, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound (PDA), a heterocyclic organic compound, has emerged as a ligand of significant interest in the field of coordination chemistry. Its rigid, pre-organized structure, featuring two nitrogen atoms and two carboxylic acid moieties, allows for the formation of highly stable and structurally diverse metal complexes. This unique architecture has led to a wide range of applications, from the separation of actinides and lanthanides in nuclear waste remediation to the development of novel catalytic systems and potential therapeutic agents. This technical guide provides a comprehensive overview of the coordination chemistry of PDA, focusing on its synthesis, the structural features of its metal complexes, and its burgeoning applications in various scientific domains.

Synthesis of this compound and its Metal Complexes

The synthesis of PDA can be achieved through various routes, with the oxidation of 2,9-dimethyl-1,10-phenanthroline being a common and effective method. The subsequent formation of metal complexes typically involves the reaction of PDA with a corresponding metal salt in a suitable solvent system.

Experimental Protocols

Synthesis of this compound from 2,9-Dimethyl-1,10-phenanthroline

This two-step procedure involves the initial oxidation of the methyl groups to aldehydes, followed by further oxidation to carboxylic acids.

-

Step 1: Synthesis of 1,10-phenanthroline-2,9-dicarboxaldehyde.

-

A mixture of 2,9-dimethyl-1,10-phenanthroline hemihydrate (e.g., 4.12 g, 18.98 mmol) and selenium dioxide (e.g., 11.00 g, 99.16 mmol) is refluxed in a solvent mixture of p-dioxane and water (e.g., 200 mL of 4% DI H₂O/p-dioxane) for approximately 3 hours at 101 °C.[1]

-

The hot solution is filtered to remove selenium byproducts, and upon cooling, the yellow-orange precipitate of 1,10-phenanthroline-2,9-dicarboxaldehyde is collected by vacuum filtration and dried.[1]

-

-

Step 2: Oxidation to this compound.

-

The crude 1,10-phenanthroline-2,9-dicarboxaldehyde (e.g., 2.81 g, 11.89 mmol) is added to a mixture of nitric acid and water (e.g., 80 mL of a 4:1 solution of 15.8 N HNO₃/H₂O).[1]

-

The mixture is refluxed at 122 °C for 10 hours.[1]

-

Upon cooling to room temperature and then further in a refrigerator, the crystalline this compound monohydrate precipitates and is collected by vacuum filtration.[1]

-

Synthesis of this compound from 2,9-bis(trichloromethyl)-1,10-phenanthroline

An alternative synthetic route involves the hydrolysis of 2,9-bis(trichloromethyl)-1,10-phenanthroline.

-

2,9-bis(trichloromethyl)-1,10-phenanthroline (e.g., 540 mg, 1.3 mmol) is dissolved in concentrated sulfuric acid (95-98%, e.g., 17 mL).[2]

-

The reaction mixture is stirred at 85 °C for 7 hours.[2]

-

After cooling to room temperature, the solution is slowly poured onto crushed ice.[2]

-

The resulting white suspension is filtered under vacuum, washed with water, and dried to yield pure this compound.[2]

General Procedure for the Synthesis of Metal-PDA Complexes

The synthesis of metal-PDA complexes is often achieved through solvothermal methods or by direct reaction in a suitable solvent.

-

A mixture of this compound and a metal salt (e.g., metal chloride, nitrate, or acetate) in a molar ratio appropriate for the desired complex is dissolved in a solvent or a mixture of solvents (e.g., water, ethanol, acetonitrile, or dimethylformamide).

-

The reaction mixture is stirred at a specific temperature (ranging from room temperature to elevated temperatures for solvothermal synthesis) for a period of several hours to days.

-

The resulting crystalline product is collected by filtration, washed with the solvent, and dried. For example, a cobalt(II) complex was prepared by reacting a proton-transfer compound of PDA and 2,6-pyridinediamine with a cobalt(II) salt in an aqueous solution.[3]

Coordination Chemistry and Structural Analysis

The pre-organized nature of the PDA ligand, with its rigid phenanthroline backbone, leads to the formation of thermodynamically stable metal complexes with high stability constants. The coordination of metal ions typically involves the two nitrogen atoms of the phenanthroline ring and the oxygen atoms of the two carboxylate groups, making PDA a tetradentate ligand.

Coordination Modes of PDA

The coordination of PDA with metal ions can be visualized as a pincer-like grip, where the metal ion is held in a well-defined pocket. This chelation results in the formation of multiple stable five-membered rings.

Caption: General coordination mode of a metal ion with PDA.

Structural Data of Metal-PDA Complexes

The structural parameters of metal-PDA complexes, such as bond lengths and angles, provide valuable insights into the nature of the metal-ligand interactions. X-ray crystallography has been instrumental in elucidating the precise geometries of these complexes.

| Complex | Metal Ion | Coordination Geometry | Selected Bond Lengths (Å) | Selected Bond Angles (°) | Reference |

| [pyda·H]₂[Co(phendc)₂]·10H₂O | Co(II) | Distorted Dodecahedral | Co-N: ~2.1-2.2, Co-O: ~2.2-2.3 | N-Co-N: ~70-72, O-Co-O: ~135-140 | [3] |

| [FeCl(phen)(PDA)]·H₂O | Fe(III) | Distorted Octahedral | Fe-N(phen): ~2.1, Fe-N(PDA): ~2.2, Fe-O: ~2.0, Fe-Cl: ~2.3 | N-Fe-N (PDA): ~70, O-Fe-O: ~90 | [4] |

| Triaqua(PDA)manganese(II) dihydrate | Mn(II) | Distorted Pentagonal Bipyramidal | Mn-N: ~2.3, Mn-O(PDA): ~2.4, Mn-O(H₂O): ~2.2 | N-Mn-N: ~65 | [4] |

| [DyNa(PDA)₃(H₂O)₉(SiW₁₂O₄₀)]·12H₂O | Dy(III) | - | - | - | [4] |

Physicochemical Properties

The coordination of PDA to a metal center significantly influences its electronic and spectroscopic properties.

Stability Constants

The stability constants of metal-PDA complexes are a measure of their thermodynamic stability in solution. The pre-organized nature of PDA generally leads to high stability constants, particularly with metal ions that have a suitable ionic radius to fit within the ligand's coordination pocket.

| Metal Ion | log K₁ | Experimental Conditions | Reference |

| Al(III) | - | Aqueous solution | [5] |

| Fe(III) | - | Aqueous solution | [5] |

| Th(IV) | - | Aqueous solution | [5] |

| Lu(III) | - | Aqueous solution | [5] |

| UO₂²⁺ | - | Aqueous solution | [5] |

Spectroscopic Properties

-

Infrared (IR) Spectroscopy: The IR spectrum of free PDA shows characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations. Upon complexation, the O-H band disappears or diminishes, and the C=O stretching frequency shifts, indicating coordination of the carboxylate groups to the metal ion. New bands corresponding to metal-nitrogen and metal-oxygen vibrations may also appear at lower frequencies.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum of PDA displays distinct signals for the aromatic protons of the phenanthroline ring. Upon complexation, these signals can shift due to changes in the electronic environment of the ligand.[2]

-

UV-Visible (UV-Vis) Spectroscopy: PDA exhibits strong absorption bands in the UV region corresponding to π-π* transitions within the phenanthroline system. Coordination to a metal ion can cause a shift in the position and intensity of these bands. The formation of metal-to-ligand charge transfer (MLCT) bands in the visible region is also possible, particularly with transition metal ions, leading to colored complexes.

Applications

The unique properties of PDA and its metal complexes have led to their exploration in a variety of applications, ranging from analytical chemistry and materials science to catalysis and drug development.

Separation of f-Elements

The high affinity and selectivity of PDA for certain metal ions, particularly actinides and lanthanides, make it a promising ligand for the separation of these elements from nuclear waste streams. The ability of PDA-based ligands to selectively extract trivalent actinides over lanthanides is of particular importance in advanced fuel cycles.[6]

Catalysis

Transition metal complexes of phenanthroline derivatives are known to be effective catalysts for a range of organic transformations. While specific catalytic applications of PDA complexes are still an emerging area of research, their structural similarity to other catalytically active phenanthroline-based systems suggests potential in areas such as oxidation, reduction, and carbon-carbon bond-forming reactions.

Drug Development

The intersection of coordination chemistry and medicine has opened new avenues for drug design. Metal complexes offer a modular approach to developing therapeutic agents with novel mechanisms of action.

Anticancer and Antibacterial Activity

1,10-phenanthroline and its metal complexes have demonstrated significant in vitro antimicrobial activity against a broad spectrum of bacteria.[7] The coordination of metal ions to the phenanthroline scaffold can enhance this activity.[7][8] Similarly, certain metal-phenanthroline complexes have shown promising anticancer activity, with some exhibiting greater cytotoxicity than established drugs like cisplatin.[9][10] The proposed mechanisms of action often involve the inhibition of DNA synthesis or other critical cellular processes.[9] While research on the specific biological activities of PDA-metal complexes is ongoing, the inherent bioactivity of the phenanthroline core makes this a promising area for future drug development.

Caption: Workflow for the development of PDA-based therapeutics.

Conclusion

This compound is a versatile and highly pre-organized ligand that forms stable and structurally diverse complexes with a wide range of metal ions. The well-defined coordination sphere and tunable electronic properties of these complexes have led to their application in critical areas such as nuclear waste separation and catalysis. Furthermore, the emerging biological activities of metal-phenanthroline complexes suggest that PDA-based compounds hold significant promise for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of the current state of knowledge on the coordination chemistry of PDA, offering a valuable resource for researchers and professionals working at the interface of chemistry, materials science, and medicine. Further exploration of the rich coordination chemistry of this remarkable ligand is certain to unveil new and exciting scientific advancements.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. repository.uncw.edu [repository.uncw.edu]

- 6. researchgate.net [researchgate.net]

- 7. Antibacterial activity of metal-phenanthroline complexes against multidrug-resistant Irish clinical isolates: a whole genome sequencing approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antibacterial activity of metal–phenanthroline complexes against multidrug-resistant Irish clinical isolates: a whole genome sequencing approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

1,10-Phenanthroline-2,9-dicarboxylic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, chelation properties, and diverse applications of 1,10-phenanthroline-2,9-dicarboxylic acid (PDA), a highly preorganized chelating agent. This document provides a comprehensive overview of its coordination chemistry, detailed experimental protocols, and its emerging roles in analytical chemistry, drug development, and materials science.

Core Properties and Synthesis

This compound (CAS 57709-61-2) is a heterocyclic organic compound featuring a rigid 1,10-phenanthroline backbone with carboxylic acid groups at the 2 and 9 positions. This structure imparts a high degree of preorganization, leading to enhanced stability and selectivity in metal ion complexation compared to more flexible ligands.[1]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₈N₂O₄ |

| Molecular Weight | 268.22 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 215-216 °C (decomposition)[2] |

| Solubility | Sparingly soluble in water |

Synthesis Protocols

Two primary synthetic routes for this compound are detailed below.

Method 1: Oxidation of 2,9-dimethyl-1,10-phenanthroline

This two-step method involves the oxidation of the methyl groups of 2,9-dimethyl-1,10-phenanthroline (neocuproine) to aldehydes, followed by further oxidation to carboxylic acids.[3]

-

Step 1: Synthesis of 1,10-phenanthroline-2,9-dicarboxaldehyde

-

A mixture of 4.12 g of 2,9-dimethyl-1,10-phenanthroline hemihydrate and 11.00 g of selenium dioxide is placed in 200 mL of 4% DI H₂O/p-dioxane in a 500 mL round-bottom flask.[3]

-

The mixture is stirred and refluxed at 101 °C in a wax bath for 3 hours.[3]

-

The hot solution is immediately filtered to remove elemental selenium.

-

A yellow-orange product, 1,10-phenanthroline-2,9-dicarboxaldehyde, precipitates from the cold filtrate.[3]

-

The precipitate is separated by vacuum filtration and allowed to dry. This intermediate product can be used in the next step without further purification.[3]

-

-

Step 2: Oxidation to this compound

-

A solution of 2.81 g of the non-purified 1,10-phenanthroline-2,9-dicarboxaldehyde and 80 mL of 4:1 nitric acid (15.8 N)/H₂O is placed in a 200 mL round-bottom flask.[3]

-

The mixture is stirred while refluxing at 122 °C for 10 hours.[3]

-

The solution is cooled to room temperature and then further cooled in a refrigerator.

-

The precipitated this compound is collected by vacuum filtration and allowed to dry.[3]

-

Method 2: Hydrolysis of 2,9-bis(trichloromethyl)-1,10-phenanthroline

This method provides a high-yield, one-step synthesis from a trichloromethyl-substituted precursor.[2]

-

2,9-bis(trichloromethyl)-1,10-phenanthroline (540 mg, 1.3 mmol) is dissolved in 17 mL of concentrated (95-98%) sulfuric acid.[2]

-

The reaction mixture is stirred for 7 hours at 85 °C.[2]

-

Upon completion, the brown solution is cooled to room temperature and slowly poured onto crushed ice.[2]

-

After the ice has completely melted, the resulting white suspension is filtered under vacuum.[2]

-

The solid is washed thoroughly with water and air-dried to yield pure this compound.[2]

Chelation and Coordination Chemistry

The arrangement of the nitrogen and carboxylic acid donor groups in PDA makes it a powerful tetradentate ligand for a wide range of metal ions. Its rigid structure leads to the formation of highly stable complexes.

Stability Constants of Metal-PDA Complexes

The stability of metal-PDA complexes is quantified by their formation constants (log K₁). These values are crucial for understanding the ligand's selectivity and for designing applications such as metal ion separation and sensing.

| Metal Ion | log K₁ | Experimental Conditions |

| Am³⁺ | 10.1 ± 0.2 | 0.5 M NaNO₃, 21 °C |

| Nd³⁺ | 9.7 ± 0.2 | 0.5 M NaNO₃, 21 °C |

Note: Data for a wider range of metal ions with the parent this compound is limited in the readily available literature. The provided data highlights its potential for actinide/lanthanide separation.

Experimental Protocols for Characterization

Potentiometric Titration for Determination of Stability Constants

Potentiometric titration is a standard method for determining the stability constants of metal complexes.

-

Solution Preparation: Prepare standard solutions of the metal salt (e.g., metal nitrate), PDA, a strong acid (e.g., HNO₃), and a strong base (e.g., NaOH). An inert electrolyte (e.g., KNO₃) is added to maintain a constant ionic strength.

-

Titration Setup: A calibrated pH electrode is immersed in a thermostated vessel containing a solution of the metal ion, PDA, and the strong acid.

-

Titration: The solution is titrated with the standard strong base solution. The pH is recorded after each addition of the titrant.

-

Data Analysis: The titration data (pH versus volume of base added) is analyzed using a suitable computer program (e.g., LETAGROP) to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.

UV-Vis Spectrophotometric Titration

This method is used to study the formation of colored metal complexes.

-

Solution Preparation: Prepare stock solutions of the metal ion and PDA.

-

Spectral Scans: Record the UV-Vis spectrum of the free ligand. Then, incrementally add the metal ion solution to the ligand solution and record the spectrum after each addition.

-

Data Analysis: The changes in absorbance at specific wavelengths are monitored. The data can be used to determine the stoichiometry and stability constants of the formed complexes.

Applications in Research and Development

The unique properties of PDA and its metal complexes have led to their application in various fields, from analytical chemistry to drug development.

Lanthanide and Actinide Separation

The subtle differences in the stability of PDA complexes with lanthanides and actinides can be exploited for their separation, a critical process in nuclear waste management.[4][5][6][7][8] Diamide derivatives of PDA have been extensively studied as extractants in solvent extraction processes.[4][5][6][7][8]

Experimental Workflow: Solvent Extraction of Lanthanides

Caption: Workflow for lanthanide separation using a PDA derivative.

Anticancer and Antimicrobial Activity

Metal complexes of 1,10-phenanthroline and its derivatives have shown significant potential as anticancer and antimicrobial agents.[1][9][10][11][12][13][14][15][16][17][18][19][20][21] Their mechanisms of action are often multifaceted, involving DNA interaction, generation of reactive oxygen species (ROS), and inhibition of key cellular enzymes.[1][9][10][11][12][13][14][15][16][17][18][19][20][21]

Signaling Pathway: Apoptosis Induction by Phenanthroline-Copper Complexes

Copper complexes of phenanthroline derivatives can induce apoptosis in cancer cells through the inhibition of the proteasome and subsequent activation of caspase cascades.[10][14]

Caption: Apoptosis induction by a phenanthroline-copper complex.

Mechanism of Action: Antimicrobial Effects of Phenanthroline Metal Complexes

The antimicrobial activity of phenanthroline-metal complexes is often attributed to their ability to disrupt cellular membranes, interact with DNA, and generate ROS, leading to bacterial cell death.[11][12][13][15][16]

Caption: Antimicrobial mechanisms of phenanthroline metal complexes.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Solvent Extraction and Coordination Properties of this compound Diamides with Alkyl-Aryl Substituents toward Lanthanides(III) and Americium(III) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. First 24-Membered Macrocyclic 1,10-Phenanthroline-2,9-Diamides—An Efficient Switch from Acidic to Alkaline Extraction of f-Elements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Morpholine-derived hydrophilic 1,10-phenanthroline-2,9-dicarboxamide for americium–lanthanide separation in phosphine oxide extraction systems - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. Induction of apoptosis in yeast and mammalian cells by exposure to 1,10-phenanthroline metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1,10-Phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antibacterial activity of metal-phenanthroline complexes against multidrug-resistant Irish clinical isolates: a whole genome sequencing approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Antibacterial Activity of Metal Complexes Containing 1,10- phenanthroline: Potential as Alternative Therapeutics in the Era of Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] Antibacterial activity of metal–phenanthroline complexes against multidrug-resistant Irish clinical isolates: a whole genome sequencing approach | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Antibacterial activity of metal–phenanthroline complexes against multidrug-resistant Irish clinical isolates: a whole genome sequencing approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. arrow.tudublin.ie [arrow.tudublin.ie]

- 17. Hydrazylpyridine salicylaldehyde–copper(ii)–1,10-phenanthroline complexes as potential anticancer agents: synthesis, characterization and anticancer evaluation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 18. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Antitumor Activity of 2,9-Di-Sec-Butyl-1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]

- 21. spandidos-publications.com [spandidos-publications.com]

Navigating the Solubility Landscape of 1,10-Phenanthroline-2,9-Dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Phenanthroline-2,9-dicarboxylic acid is a heterocyclic organic compound that has garnered significant interest in various scientific fields, particularly in coordination chemistry and analytical sciences. Its rigid, planar structure, combined with the presence of two carboxylic acid functional groups, makes it an excellent chelating agent for a variety of metal ions. This property is pivotal in the development of novel catalysts, sensors, and metallodrugs. However, the practical application of this compound is often hampered by its limited solubility in common solvents. This technical guide provides a comprehensive overview of the current understanding of the solubility of this compound in organic solvents, offers a detailed experimental protocol for its determination, and presents a visual workflow to aid researchers in their experimental design.

Solubility Profile of this compound

A thorough review of existing scientific literature reveals a consensus on the generally poor solubility of this compound in most common organic solvents. This low solubility is attributed to the molecule's high polarity and strong intermolecular hydrogen bonding interactions facilitated by the carboxylic acid groups.

While precise quantitative solubility data (e.g., in g/L or mol/L) remains elusive in readily accessible literature, qualitative descriptions consistently indicate that the compound is challenging to dissolve. However, some polar aprotic solvents have been identified as more effective. Specifically, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are frequently cited as "good solvents" for this compound[1]. This suggests a higher degree of solubility in these media compared to other organic solvents.

It is important to distinguish the solubility of the parent dicarboxylic acid from its derivatives. For instance, macrocyclic diamide derivatives of this compound have been reported to be slightly soluble in chloroform and methylene chloride, and markedly soluble in DMSO and DMF. Furthermore, the solubility of various diamide derivatives has been quantitatively evaluated in 3-nitrobenzotrifluoride[2]. This highlights that chemical modification of the carboxylic acid groups can significantly alter the solubility profile.

For the parent compound, 1,10-phenanthroline (which lacks the dicarboxylic acid groups), quantitative solubility data is available. For example, its solubility in ethanol is approximately 1 mg/mL, while in DMSO and DMF, it is around 30 mg/mL[3]. This information, while not directly applicable to the dicarboxylic acid derivative, underscores the significant impact of the carboxylic acid moieties on reducing solubility in less polar organic solvents.

Due to the absence of specific quantitative data in the literature, researchers are encouraged to determine the solubility of this compound in their specific solvent systems of interest. The following section provides a detailed experimental protocol for this purpose.

Data Presentation

As of the latest literature review, no specific quantitative solubility data for this compound in a range of organic solvents could be compiled. The table below is provided as a template for researchers to populate with their own experimentally determined data.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |

| Dimethylformamide (DMF) | Shake-Flask Method | |||

| Dimethyl Sulfoxide (DMSO) | Shake-Flask Method | |||

| Methanol | Shake-Flask Method | |||

| Ethanol | Shake-Flask Method | |||

| Acetone | Shake-Flask Method | |||

| Acetonitrile | Shake-Flask Method | |||

| Dichloromethane | Shake-Flask Method | |||

| Chloroform | Shake-Flask Method |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic (or equilibrium) solubility of a compound in a given solvent. This protocol is adapted for sparingly soluble compounds like this compound.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or wrist-action shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. An excess of solid should be visible at the bottom of the vial to ensure that a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. For sparingly soluble compounds, this may take 24 to 72 hours. It is advisable to perform preliminary experiments to determine the optimal equilibration time by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Quantification:

-

Using HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Inject the filtered sample solution into the HPLC system and determine its concentration by interpolating its peak area on the calibration curve.

-

-

Using UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions and generate a calibration curve by measuring the absorbance at a specific wavelength (λmax) where the compound exhibits maximum absorbance.

-

Dilute the filtered sample solution with the solvent as necessary to ensure the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and calculate the concentration using the calibration curve, remembering to account for the dilution factor.

-

-

-

Data Analysis:

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of the solubility of this compound using the shake-flask method.

Caption: Workflow for Solubility Determination.

References

An In-depth Technical Guide to 1,10-Phenanthroline-2,9-dicarboxylic Acid: Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Phenanthroline-2,9-dicarboxylic acid (PDA) is a heterocyclic organic compound that has garnered significant interest in the fields of coordination chemistry and medicinal chemistry.[1] Its rigid, planar 1,10-phenanthroline core, functionalized with two carboxylic acid groups at the 2 and 9 positions, makes it an exceptional chelating agent for various metal ions.[1] This property is central to its diverse applications, ranging from analytical chemistry to the development of novel therapeutic agents.[1] The unique structure of PDA allows it to form stable complexes with metal ions, which can exhibit interesting photophysical and electrochemical properties. Furthermore, PDA and its derivatives have demonstrated potential biological activities, including antimicrobial and anticancer properties, making them promising candidates for drug development.[2] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers and professionals in drug development.

Molecular Structure and Properties

This compound is a derivative of phenanthroline, characterized by a tricyclic heteroaromatic system containing two nitrogen atoms. The addition of carboxylic acid groups at the 2 and 9 positions significantly influences its chemical behavior, particularly its ability to coordinate with metal ions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₈N₂O₄ | [3] |

| Molecular Weight | 268.22 g/mol | [3] |

| CAS Number | 57709-61-2 | [3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 215-216 °C (decomposition) | [4] |

| Solubility | Sparingly soluble in water | [1] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 6 | [5] |

| Rotatable Bond Count | 2 | [5] |

| Topological Polar Surface Area | 100 Ų | [5] |

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

¹H NMR (300 MHz, DMSO-d₆): [4]

-

δ = 8.74 (d, J = 8.4 Hz, 2H)

-

δ = 8.42 (d, J = 8.4 Hz, 2H)

-

δ = 8.22 (s, 2H)

¹³C NMR: A ¹³C NMR spectrum is available on PubChem, providing further confirmation of the carbon framework of the molecule.[5]

Infrared (IR) Spectroscopy: While a specific spectrum for the free acid is not readily available, the IR spectra of phenanthroline derivatives typically show characteristic bands for C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region.[6] The presence of the carboxylic acid groups would be indicated by a broad O-H stretching band around 2500-3300 cm⁻¹ and a strong C=O stretching band around 1700 cm⁻¹.

Mass Spectrometry: The molecular weight of 268.22 g/mol can be confirmed by mass spectrometry.[3]

Synthesis of this compound

A common method for the synthesis of this compound involves the hydrolysis of 2,9-bis(trichloromethyl)-1,10-phenanthroline.

Experimental Protocol: Synthesis from 2,9-bis(trichloromethyl)-1,10-phenanthroline[4]

-

Dissolution: Dissolve 2,9-bis(trichloromethyl)-1,10-phenanthroline (1.0 eq.) in concentrated sulfuric acid (95-98%).

-

Reaction: Stir the solution at 85 °C for 7 hours.

-

Quenching: Cool the reaction mixture to room temperature and slowly pour it onto crushed ice.

-

Precipitation and Filtration: Allow the ice to melt completely, resulting in a white suspension. Filter the precipitate under vacuum.

-

Washing and Drying: Thoroughly wash the collected solid with water and air-dry to obtain the pure this compound. This method typically yields a quantitative amount of the product.[4]

Applications in Drug Development

The unique structural features of 1,10-phenanthroline and its derivatives have made them attractive scaffolds for the design of therapeutic agents. Their planar nature allows for intercalation into DNA, while the nitrogen atoms provide strong chelation sites for metal ions, which can lead to the generation of reactive oxygen species (ROS) and inhibition of metalloenzymes.[2]

Anticancer Activity

Metal complexes of 1,10-phenanthroline have shown significant cytotoxic effects against various cancer cell lines.[7] The proposed mechanisms of action often involve multiple pathways.

Potential Mechanisms of Anticancer Action:

-

DNA Intercalation and Cleavage: The planar phenanthroline ring can insert between the base pairs of DNA, disrupting its replication and transcription.[2] Metal complexes, particularly with copper, can catalyze the generation of ROS, leading to oxidative cleavage of the DNA backbone.[2]

-

Enzyme Inhibition: As a potent chelating agent, 1,10-phenanthroline can sequester essential metal cofactors from enzymes like metalloproteases, which are crucial for cancer progression.[2]

-

Induction of Apoptosis: Copper complexes of phenanthroline derivatives have been shown to induce apoptosis in cancer cells by inhibiting proteasome activity.[8]

Antimicrobial Activity

1,10-Phenanthroline and its metal complexes have demonstrated broad-spectrum antimicrobial activity.[9] The antimicrobial action is often attributed to the chelation of essential metal ions required for bacterial metabolism and the disruption of cellular processes.[10] Metal-phenanthroline complexes have shown efficacy against both planktonic cells and biofilms of pathogenic bacteria.[11]

Experimental Protocols for Characterization

Detailed experimental protocols are crucial for the accurate characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Data Acquisition: Record the FT-IR spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Ionization: Utilize a suitable ionization technique, such as electrospray ionization (ESI), to generate charged molecules.

-

Analysis: Analyze the mass-to-charge ratio of the ions to determine the molecular weight and fragmentation pattern of the compound.

Conclusion

This compound is a versatile molecule with significant potential in various scientific disciplines, particularly in the development of new therapeutic agents. Its well-defined structure and strong metal-chelating properties provide a solid foundation for the design of compounds with targeted biological activities. The information presented in this technical guide, including its physicochemical properties, synthesis, and mechanisms of action, offers valuable insights for researchers and professionals working towards the discovery and development of novel drugs. Further research into the specific signaling pathways modulated by PDA and its derivatives will be crucial in fully realizing their therapeutic potential.

References

- 1. Page loading... [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | C14H8N2O4 | CID 7567134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. The Antibacterial Activity of Metal Complexes Containing 1,10- phenanthroline: Potential as Alternative Therapeutics in the Era of Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. arrow.tudublin.ie [arrow.tudublin.ie]

- 11. Antimicrobial action of 1,10-phenanthroline-based compounds on carbapenemase-producing Acinetobacter baumannii clinical strains: efficacy against planktonic- and biofilm-growing cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Derivatives of 1,10-Phenanthroline-2,9-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 1,10-phenanthroline-2,9-dicarboxylic acid constitute a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The rigid, planar structure of the 1,10-phenanthroline core, combined with the versatile coordination sites offered by the nitrogen atoms and the carboxylic acid groups at the 2 and 9 positions, makes these molecules exceptional ligands for metal ions and scaffolds for drug design. Their ability to form stable complexes and interact with biological macromolecules has led to the development of derivatives with potent anticancer, antiprotozoal, and enzyme-inhibiting activities. This guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to these promising compounds.

Synthesis of this compound and its Derivatives

The foundational compound, this compound, can be synthesized through various oxidative routes. A common precursor is 2,9-dimethyl-1,10-phenanthroline, which undergoes oxidation to form the dicarboxylic acid. Further derivatization, particularly at the carboxylic acid positions to form amides and other functional groups, has yielded a wide array of molecules with diverse biological properties.

Experimental Protocols: Synthesis

Protocol 1: Synthesis of this compound from 2,9-Dimethyl-1,10-phenanthroline [1]

-

A mixture of 2,9-dimethyl-1,10-phenanthroline hemihydrate (4.12 g, 18.98 mmol) and selenium dioxide (11.00 g, 99.16 mmol) is placed in 200 mL of 4% H₂O/p-dioxane in a 500 mL round-bottom flask.

-

The mixture is stirred and refluxed at 101 °C for 3 hours.

-

The hot solution is immediately filtered to yield a yellow-orange precipitate of 1,10-phenanthroline-2,9-dicarboxaldehyde upon cooling.

-

The impure dialdehyde (2.81 g, 11.89 mmol) is collected via vacuum filtration.

-

The dialdehyde is then added to 80 mL of a 4:1 solution of nitric acid (15.8 N) and water in a 200 mL round-bottom flask.

-

The mixture is stirred while refluxing at 122 °C for 10 hours.

-

The solution is cooled to room temperature and then further cooled in a refrigerator.

-

The precipitated this compound is collected by vacuum filtration and allowed to dry.

Protocol 2: General Procedure for the Synthesis of 2,9-Bis[(substituted-aminomethyl)]-4,7-phenyl-1,10-phenanthroline Derivatives [2]

-

2,9-bis(formyl)-4,7-diphenyl-1,10-phenanthroline (150 mg, 0.386 mmol) is dissolved in 6 mL of toluene.

-

Activated molecular sieves (4 Å, 800 mg) are added, followed by the desired dialkylamine (0.812 mmol).

-

The reaction mixture is stirred in a stoppered flask for 24 hours.

-

The resulting suspension is filtered and washed with dichloromethane. The solvent is removed under reduced pressure to afford the diimine product.

-

To a solution of the diimine (0.4 mmol) in methanol (10 mL), sodium borohydride (2.4 mmol, 6 eq.) is added portion-wise at 0 °C.

-

The reaction mixture is stirred at room temperature for 2 hours and then evaporated to dryness.

-

The residue is triturated in water and extracted with dichloromethane (40 mL).

-

The organic layer is separated, dried over sodium sulfate, and evaporated to yield the final diamine product.

Biological Activities and Applications

Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug development.

Antiprotozoal Activity

A notable application of these derivatives is in the treatment of parasitic diseases. Specifically, 2,9-bis[(substituted-aminomethyl)]-4,7-phenyl-1,10-phenanthroline derivatives have shown significant in vitro activity against Plasmodium falciparum (the parasite responsible for malaria), Leishmania donovani, and Trypanosoma brucei brucei. The mechanism of action is believed to involve the binding and stabilization of parasitic telomeric G-quadruplexes.

| Compound | Target Organism | Strain | IC₅₀ (µM) | Cytotoxicity (CC₅₀) on HepG2 (µM) | Selectivity Index (SI) | Reference |

| 1h | P. falciparum | 3D7 (CQ-sens) | 0.28 ± 0.04 | >30 | >107 | [3] |

| 1h | P. falciparum | W2 (CQ-res) | 0.76 ± 0.05 | >30 | >39 | [3] |

| 1l | P. falciparum | W2 (CQ-res) | 0.14 ± 0.01 | 70.8 ± 1.1 | 505.7 | [2] |

| 1h | L. donovani | Promastigotes | 2.52 ± 0.07 | >30 | >11.9 | [2] |

| 1j | L. donovani | Promastigotes | 3.50 ± 0.10 | >30 | >8.5 | [2] |

| 1o | T. brucei brucei | 0.33 ± 0.01 | 30.1 ± 1.1 | 91.2 | [2] |

Anticancer Activity and Enzyme Inhibition

Certain derivatives have been investigated as anticancer agents, with activity linked to the inhibition of key enzymes like histone deacetylases (HDACs) and the mammalian target of rapamycin (mTOR). The dual inhibition of these pathways can induce catastrophic oxidative stress in tumor cells, leading to apoptosis.

| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |

| PA | SiHa (Cervical Cancer) | Antiproliferative | 16.43 | [4] |

| PA | Cal27 (Tongue Cancer) | Antiproliferative | 50.98 | [4] |

| PA | - | HDAC Inhibition | 10.80 | [4] |

| PA | - | Ribonucleotide Reductase (RR) Inhibition | 9.34 | [4] |

| Compound 1 | PC-3 (Prostate Cancer) | Cytotoxic | 18 | [5] |

PA: N¹-hydroxy-N⁸-(1,10-phenanthrolin-5-yl)octanediamide

Experimental Protocol: Cytotoxicity (MTT Assay)[4]

-

Cell Seeding : Human cancer cells (e.g., SiHa, HepG2) are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment : Cells are treated with various concentrations of the test compound (e.g., 1,10-phenanthroline-based hydroxamate derivative) for a specified period (e.g., 48 hours).

-

MTT Addition : After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC₅₀ Calculation : The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Application in Metal Ion Extraction

The strong chelating ability of 1,10-phenanthroline-2,9-dicarboxamides makes them highly effective in the liquid-liquid extraction and separation of metal ions, particularly f-elements like actinides (Am, Cm) and lanthanides (Eu). This has significant implications for nuclear fuel reprocessing and radioactive waste management.

Experimental Protocol: Metal Ion Extraction[6][7]

-

Phase Preparation : Prepare an aqueous phase containing the metal ion(s) of interest (e.g., Am(III), Eu(III)) in an acidic solution (e.g., HNO₃). Prepare an organic phase by dissolving the phenanthroline diamide extractant in an immiscible organic solvent (e.g., nitrobenzene).

-

Liquid-Liquid Extraction : Mix equal volumes of the aqueous and organic phases in a vial. Shake vigorously for a sufficient time to reach extraction equilibrium.

-

Phase Separation : Centrifuge the mixture to ensure complete separation of the two phases.

-

Analysis : Carefully separate the aqueous and organic phases. Determine the concentration of the metal ion in each phase using appropriate analytical techniques (e.g., ICP-MS, spectrophotometry).

-

Calculate Distribution Ratio (D) : The efficiency of the extraction is determined by the distribution ratio, D = [Metal]organic / [Metal]aqueous.

Conclusion

The derivatives of this compound represent a versatile and powerful class of compounds. Their synthetic tractability allows for fine-tuning of steric and electronic properties, leading to the development of molecules with high efficacy and selectivity for various biological targets and metal ions. The potent antiprotozoal and anticancer activities, coupled with their utility in selective metal extraction, underscore the immense potential of this scaffold in drug discovery and advanced materials science. Further research into structure-activity relationships and mechanisms of action will continue to unlock new applications for these remarkable molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Antiprotozoal Evaluation of New Promising 2,9-Bis[(substituted-aminomethyl)]-4,7-phenyl-1,10-phenanthroline Derivatives, a Potential Alternative Scaffold to Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and antiprotozoal evaluation of new 2,9-bis[(substituted-aminomethyl)phenyl]-1,10-phenanthroline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of 1,10-phenanthroline-based hydroxamate derivative as dual histone deacetylases/ribonucleotide reductase inhibitor with antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1,10-Phenanthroline-2,9-dicarboxylic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,10-phenanthroline-2,9-dicarboxylic acid (PDA), a versatile heterocyclic compound. It details the historical discovery and the evolution of its synthesis, presenting key experimental protocols. The document summarizes the physicochemical properties of PDA and the stability of its metal complexes in clearly structured tables. Furthermore, it explores its significant applications in coordination chemistry, analytical sciences, and materials science, while also addressing its limited role in biological signaling pathways.

Introduction

This compound, also known as PDA, is a rigid, planar N-heterocyclic ligand. Its unique structure, featuring two carboxylic acid groups flanking the nitrogen atoms of the 1,10-phenanthroline core, makes it a powerful chelating agent with a high preorganization for metal ion binding. This preorganization leads to the formation of highly stable complexes with a variety of metal ions, a property that has driven its application in diverse fields of chemical research.

Discovery and History

While the broader family of 1,10-phenanthroline derivatives has been known for over a century, the specific synthesis of this compound is a more recent development. The initial synthesis and characterization of PDA can be traced back to the latter half of the 20th century, driven by the quest for highly stable and selective ligands for metal ions. The development of synthetic routes to 2,9-disubstituted phenanthrolines was a critical precursor to the eventual synthesis of PDA.

Synthesis of this compound

Several synthetic routes to this compound have been developed, with the most common methods starting from either 2,9-dimethyl-1,10-phenanthroline (neocuproine) or 2,9-bis(trichloromethyl)-1,10-phenanthroline.

Synthesis from 2,9-Dimethyl-1,10-phenanthroline

This two-step method involves the oxidation of the methyl groups of neocuproine to aldehydes, followed by further oxidation to carboxylic acids.

Experimental Protocol:

Step 1: Oxidation to 1,10-Phenanthroline-2,9-dicarboxaldehyde [1]

-

A mixture of 2,9-dimethyl-1,10-phenanthroline hemihydrate (4.12 g, 18.98 mmol) and selenium dioxide (11.00 g, 99.16 mmol) is placed in a 500 mL round-bottom flask.[1]

-

200 mL of a 4% aqueous p-dioxane solution is added to the flask.[1]

-

The mixture is stirred and refluxed at 101 °C for 3 hours.[1]

-

The hot solution is immediately filtered to remove selenium byproducts.

-

A yellow-orange precipitate of 1,10-phenanthroline-2,9-dicarboxaldehyde forms upon cooling the filtrate.[1]

-

The product is isolated by vacuum filtration and allowed to dry. The typical yield of the impure dialdehyde is around 62.6%.[1]

Step 2: Oxidation to this compound [1]

-

The impure 1,10-phenanthroline-2,9-dicarboxaldehyde (2.81 g, 11.89 mmol) is dissolved in 80 mL of a 4:1 mixture of concentrated nitric acid (15.8 N) and water.[1]

-

The solution is stirred and refluxed at 122 °C for 10 hours.[1]

-

The solution is cooled to room temperature and then further cooled in a refrigerator.

-

The precipitated this compound is collected by vacuum filtration and dried. The yield of the crystalline monohydrate is approximately 66.2%.[1]

Synthesis Workflow from 2,9-Dimethyl-1,10-phenanthroline

Caption: Synthesis of PDA from 2,9-dimethyl-1,10-phenanthroline.

Synthesis from 2,9-bis(trichloromethyl)-1,10-phenanthroline

This method provides a more direct route to PDA via hydrolysis of the trichloromethyl groups.

-

2,9-bis(trichloromethyl)-1,10-phenanthroline (540 mg, 1.3 mmol) is dissolved in concentrated sulfuric acid (95-98%, 17 mL).[2][3]

-

After cooling to room temperature, the brown solution is slowly poured onto crushed ice.[2][3]

-

Once the ice has completely melted, the resulting white suspension is filtered under vacuum.[2]

-

The solid is washed thoroughly with water and air-dried to yield pure this compound. This method often results in a quantitative yield.[2]